molecular formula C25H24ClNO6 B11126362 Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Cat. No.: B11126362
M. Wt: 469.9 g/mol
InChI Key: AXDLDFHVVNKSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a structurally complex chromeno-pyrrole derivative. Its core framework consists of a fused chromene (benzopyran) and pyrrolidine ring system, with key substituents including:

  • A chlorine atom at position 7, contributing to electron-withdrawing effects.
  • Diketone groups at positions 3 and 9, which may influence redox properties and hydrogen-bonding interactions.
  • A 3-(propan-2-yloxy)propyl chain at position 2, introducing steric bulk and ether functionality.

Properties

Molecular Formula

C25H24ClNO6

Molecular Weight

469.9 g/mol

IUPAC Name

methyl 4-[7-chloro-3,9-dioxo-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C25H24ClNO6/c1-14(2)32-12-4-11-27-21(15-5-7-16(8-6-15)25(30)31-3)20-22(28)18-13-17(26)9-10-19(18)33-23(20)24(27)29/h5-10,13-14,21H,4,11-12H2,1-3H3

InChI Key

AXDLDFHVVNKSEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multi-step organic reactions. The key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted anilines and chromene derivatives.

    Introduction of the chloro and dioxo groups: Chlorination and oxidation reactions are employed to introduce these functional groups.

    Attachment of the propan-2-yloxypropyl group: This step involves nucleophilic substitution reactions using suitable alkylating agents.

    Esterification to form the benzoate group: The final step involves esterification of the carboxylic acid intermediate with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its structural features enable it to interact with biological targets, making it a candidate for the development of therapeutic agents. Research has focused on its potential anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

a) Methyl 4-{7-fluoro-3,9-dioxo-2-[(pyridin-3-yl)methyl]-1,2,3,9-tetrahydro[1]benzopyrano[2,3-c]pyrrol-1-yl}benzoate (CAS: 4803-02-5)

  • Core Structure: Identical chromeno-pyrrole framework.
  • Key Differences :
    • Halogen Substitution : Fluorine (electron-withdrawing, smaller atomic radius) vs. chlorine (stronger inductive effect, larger size).
    • Side Chain : Aromatic pyridinylmethyl group vs. aliphatic 3-(propan-2-yloxy)propyl chain.
  • Implications: Fluorine may enhance metabolic stability compared to chlorine.

b) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Core Structure: Tetrahydroimidazopyridine (distinct from chromeno-pyrrole).
  • Functional Groups: Nitrophenyl and cyano groups (strong electron-withdrawing effects). Phenethyl chain (aromatic bulk).
  • Physical Properties : Melting point 243–245°C, suggesting high crystallinity.
  • Comparison: The imidazopyridine core lacks the fused chromene system, reducing conjugation but retaining heterocyclic rigidity. Nitrophenyl and cyano substituents may confer distinct electronic properties compared to the target compound’s chloro and diketone groups.

b) One-Pot Two-Step Reactions for Imidazopyridines

  • The imidazopyridine derivative in is synthesized via a one-pot cascade, highlighting efficiency.
  • Relevance: Similar approaches might streamline the synthesis of the target compound’s chromeno-pyrrole core.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Physical Properties (if available) Synthesis Highlights
Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate Chromeno-pyrrole Cl (C7), diketones (C3, C9), 3-(propan-2-yloxy)propyl, methyl benzoate N/A Likely multi-step alkylation
Methyl 4-{7-fluoro-...}benzoate (CAS: 4803-02-5) Chromeno-pyrrole F (C7), diketones (C3, C9), pyridinylmethyl, methyl benzoate N/A Halogenation and coupling
Diethyl 8-cyano-7-(4-nitrophenyl)-...tetrahydroimidazo[1,2-a]pyridine Imidazopyridine Nitrophenyl, cyano, phenethyl, dicarboxylate Mp: 243–245°C, yellow solid, 51% yield One-pot two-step reaction
Ethyl 2-formyl-4:4'-propylpyrrole-3:5-dicarboxylate Pyrrole Formyl, propyl, dicarboxylate Mp: 88°C (decomp.) Sulfonyl chloride activation

Key Findings and Implications

Halogen Effects : Chlorine in the target compound may offer stronger electron-withdrawing and steric effects compared to fluorine in the analogue, impacting binding affinity and stability .

Side-Chain Diversity : The propan-2-yloxypropyl chain vs. pyridinylmethyl or phenethyl groups highlights tunability for solubility and target interaction .

Synthesis Complexity: Multi-step strategies (e.g., alkylation, Mannich reactions) are likely critical for assembling the chromeno-pyrrole core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.